molecular formula C13H16O2 B13966521 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- CAS No. 162052-10-0

2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-

Cat. No.: B13966521
CAS No.: 162052-10-0
M. Wt: 204.26 g/mol
InChI Key: XBFCYLMBPFWJAF-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- is a cyclopentanol derivative featuring a hydroxyl group at position 1 of the cyclopentene ring and a benzyloxymethyl substituent (-CH₂-O-CH₂-C₆H₅) at position 3. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol.

Properties

CAS No.

162052-10-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(phenylmethoxymethyl)cyclopent-2-en-1-ol

InChI

InChI=1S/C13H16O2/c14-13-7-6-12(8-13)10-15-9-11-4-2-1-3-5-11/h1-5,8,13-14H,6-7,9-10H2

InChI Key

XBFCYLMBPFWJAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis from Benzyl Chloromethyl Ether and Cyclopentadiene

One well-documented method involves the reaction of benzyl chloromethyl ether with cyclopentadiene derivatives, followed by stereoselective functionalization to install the hydroxyl group at the 3-position of the cyclopentene ring.

  • Step 1: Preparation of sodium cyclopentadienide by deprotonation of cyclopentadiene.
  • Step 2: Nucleophilic substitution with benzyl chloromethyl ether to install the phenylmethoxy methyl substituent.
  • Step 3: Stereoselective hydroxylation of the cyclopentene ring to yield the 3-hydroxy derivative.

The reaction is typically conducted in tetrahydrofuran (THF) at low temperatures (-78 to -65 °C) to control reactivity and selectivity.

Asymmetric Hydroboration-Oxidation Route

An alternative method utilizes asymmetric hydroboration-oxidation to introduce the hydroxyl group stereoselectively:

  • Reagents: Diisopinylcampheylborane (prepared from (-)-α-pinene) is used for the hydroboration step.
  • Conditions: Conducted in THF at -78 to -65 °C.
  • Oxidation: Followed by treatment with aqueous sodium hydroxide and hydrogen peroxide to yield the alcohol functionality with defined stereochemistry.

This method allows for the production of the (1s-trans) stereoisomer selectively, important for biological activity.

Acid-Catalyzed Reaction of Cyclopentadiene with Formaldehyde and Benzyl Alcohol

Another synthetic approach reported involves the acid-catalyzed condensation of cyclopentadiene with formaldehyde and benzyl alcohol to form the phenylmethoxy methyl substituted cyclopentenol:

  • Mechanism: The reaction proceeds via electrophilic addition of formaldehyde to cyclopentadiene, followed by nucleophilic attack by benzyl alcohol under acidic conditions.
  • Optimization: Control of pH and temperature is critical to maximize yield and purity.
  • Industrial Adaptation: Continuous flow reactors have been employed to scale up this process, improving reaction control and product consistency.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Advantages Challenges
Benzyl Chloromethyl Ether Route Benzyl chloromethyl ether, cyclopentadiene, THF Low temp (-78 to -65 °C) High stereoselectivity Multi-step, requires low temp
Asymmetric Hydroboration-Oxidation Diisopinylcampheylborane, H2O2, NaOH Low temp (-78 to -65 °C), THF Enantioselective, high purity Requires chiral borane reagent
Acid-Catalyzed Condensation Cyclopentadiene, formaldehyde, benzyl alcohol, acid catalyst Controlled pH and temp, batch or flow Scalable, simpler reagents Requires precise pH control

Detailed Research Findings and Notes

  • The stereochemical configuration of the product is crucial; the (1s-trans) isomer is predominantly synthesized due to its biological relevance, especially in antiviral drug precursors.
  • The phenylmethoxy group enhances lipophilicity and may improve membrane permeability in biological systems, while the hydroxyl group enables hydrogen bonding, influencing reactivity and binding.
  • Reaction conditions such as temperature, solvent choice, and reagent purity significantly impact yield and stereoselectivity.
  • Industrial synthesis benefits from continuous flow techniques, which allow fine control over reaction parameters, improving scalability and reproducibility.
  • Purification typically involves chromatographic methods to isolate the desired stereoisomer and remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol serves as a building block in synthesizing complex molecules. It can be synthesized through several methods that typically require potassium osmate dihydrate, potassium ferricyanide, and a chiral ligand such as (DHQD)₂PHAL. Industrial production may involve similar synthetic routes but on a larger scale, using continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. Purification techniques such as crystallization and chromatography are employed to obtain high-purity (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol.
  • Biology This compound is investigated for its potential biological activity and interactions with biomolecules. Its mechanism of action involves interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
  • Medicine (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol is explored for its potential therapeutic properties and as a precursor for drug development.
  • Industry This compound is utilized in the production of specialty chemicals and materials.

Potential therapeutic applications

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethoxy substituent play crucial roles in its reactivity and binding affinity to various enzymes and receptors . These interactions can lead to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- with structurally related cyclopentenol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- C₁₃H₁₆O₂ 204.26 -OH (C1), -CH₂-O-CH₂-C₆H₅ (C3) Not explicitly listed
4-Methyl-4-[(phenylmethoxy)methyl]-2-Cyclopenten-1-ol C₁₁H₁₄O₂ 190.23 -OH (C1), -CH₂-O-CH₂-C₆H₅ (C4), -CH₃ (C4) 815587-20-3
2-Cyclopenten-1-ol, 2-hexyl-, 1-acetate C₁₃H₂₂O₂ 210.31 -OAc (C1), -C₆H₁₃ (C2) 56277-00-0
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol C₉H₁₄O 138.21 -OH (C1), -CH₃ (C2), -CH₂-CH₂-CH₂ (C3) 645421-44-9

Key Observations :

  • Substituent Position : The positional isomer 4-methyl-4-[(phenylmethoxy)methyl]-2-cyclopenten-1-ol shares the benzyloxymethyl group but places it at C4 instead of C3, reducing steric hindrance and altering reactivity .
  • Aromatic vs.

Physicochemical and Reactivity Differences

  • Solubility : The phenylmethoxy group in the target compound reduces water solubility compared to hydroxylated analogs (e.g., 3-ethyl-2-hydroxy-2-cyclopenten-1-one in ) but improves solubility in organic solvents .
  • Thermal Stability: Alkyl-substituted derivatives (e.g., 2-hexyl-1-acetate) exhibit higher thermal stability due to non-polar C-C bonds, whereas the target compound’s ether linkage (-O-CH₂-) may confer moderate stability .
  • Reactivity: The hydroxyl group at C1 makes the compound prone to oxidation or esterification, similar to 1-methylcyclopentanol (CAS 1462-03-9) . The benzyloxymethyl group may participate in nucleophilic substitutions or catalytic hydrogenation.

Pharmacological and Industrial Relevance

  • Industrial Applications: The phenylmethoxy group is advantageous in fragrance synthesis and polymer chemistry, contrasting with alkyl-substituted cyclopentenols used in lubricants or plasticizers .

Biological Activity

2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound possesses the following chemical characteristics:

PropertyDetails
CAS Number Not specified
Molecular Formula Not specified
Molecular Weight Not specified
IUPAC Name 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-

Antimicrobial Activity

Research has indicated that 2-Cyclopenten-1-ol derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Properties

There is growing evidence supporting the anticancer potential of this compound. In vitro studies have shown that derivatives of cyclopentenol can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G1 phase, likely through modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Study on Antimicrobial Effects : A study focused on the antimicrobial activity of cyclopentenol derivatives found that certain modifications to the structure enhanced efficacy against MRSA, suggesting that the phenylmethoxy group plays a crucial role in biological activity .
  • Anticancer Activity Investigation : Another investigation highlighted that specific analogs of 2-Cyclopenten-1-ol demonstrated over 70% inhibition of cell growth in HeLa cells at concentrations as low as 20 µg/mL. The study attributed this effect to the compound's ability to induce oxidative stress within cancer cells, leading to programmed cell death .

The biological activity of 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- is primarily attributed to its interaction with cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : It has been suggested that the compound can integrate into microbial membranes, altering their integrity and function.
  • Apoptosis Induction : In cancer cells, it appears to trigger intrinsic apoptotic pathways, leading to cell death.

Q & A

What are the common synthetic routes for 2-Cyclopenten-1-ol derivatives, and how can they be adapted for introducing the 3-[(phenylmethoxy)methyl] substituent?

Level: Basic
Methodological Answer:
Synthesis of 2-Cyclopenten-1-ol derivatives often involves catalytic hydrogenolysis or functionalization of pre-existing cyclopentenol frameworks. For example, catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate (as in ) can be adapted by substituting the precursor with a benzyl-protected intermediate. To introduce the 3-[(phenylmethoxy)methyl] group, a benzyl ether protection strategy (e.g., using benzyl bromide or chlorides) followed by regioselective deprotection may be employed . Additionally, nucleophilic substitution or Mitsunobu reactions could facilitate ether bond formation at the 3-position .

How can enantioselective synthesis be optimized for chiral centers in 2-Cyclopenten-1-ol derivatives?

Level: Advanced
Methodological Answer:
Enantioselectivity in cyclopentenol derivatives can be achieved via asymmetric catalysis or chiral auxiliaries. For instance, chiral palladium catalysts (e.g., with phosphine ligands) or enzymatic resolution methods (e.g., lipase-mediated kinetic resolution) may induce stereocontrol during hydrogenation or esterification steps . highlights the importance of stereochemical descriptors (e.g., rel-(1R,5S) configurations), suggesting that computational modeling (DFT or molecular docking) should guide ligand design to minimize steric clashes and optimize transition-state interactions .

What analytical techniques are critical for characterizing the 3-[(phenylmethoxy)methyl] substituent in cyclopentenol derivatives?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns (e.g., benzyl proton resonances at δ 4.5–5.0 ppm for -OCH2_2Ph) and coupling constants for stereochemical assignments.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C13_{13}H16_{16}O2_2 for the target compound) and fragmentation patterns .
  • Gas Chromatography (GC): Retention indices and co-injection with authentic standards to assess purity, as demonstrated in NIST protocols for related cyclohexenol derivatives .

How should researchers resolve contradictions in spectroscopic data caused by steric effects or isomerism in substituted cyclopentenols?

Level: Advanced
Methodological Answer:
Contradictions may arise from conformational flexibility or diastereomer formation. Strategies include:

  • Variable Temperature (VT) NMR: To identify dynamic processes (e.g., ring-flipping) that obscure signals .
  • X-ray Crystallography: For unambiguous structural determination, particularly when stereocenters or axial chirality are present .
  • Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed structures .

What are the critical safety precautions for handling 3-[(phenylmethoxy)methyl]-substituted cyclopentenols in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Fire Safety: Use CO2_2, dry powder, or alcohol-resistant foam for extinguishing; avoid water jets due to potential reactivity .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Ensure fume hood ventilation during cleanup .

How can researchers assess the stability and decomposition pathways of 2-Cyclopenten-1-ol derivatives under varying conditions?

Level: Advanced
Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating to identify decomposition thresholds .
  • Forced Degradation Studies: Expose the compound to extreme pH, UV light, or oxidizing agents (e.g., H2_2O2_2) to simulate stress conditions. Analyze degradation products via LC-MS .
  • Reactivity Screening: Test compatibility with common reagents (e.g., acids, bases) to avoid hazardous interactions, as highlighted in Safety Data Sheets .

What toxicological data gaps exist for 3-[(phenylmethoxy)methyl]-substituted cyclopentenols, and how can they be addressed?

Level: Advanced
Methodological Answer:
Current SDSs for related compounds (e.g., cyclohexenols) lack acute or chronic toxicity data. Researchers should:

  • Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cell lines) .
  • Refer to structurally analogous compounds (e.g., benzyl ethers) flagged by IARC or ACGIH as potential carcinogens, and apply precautionary principles in handling .

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